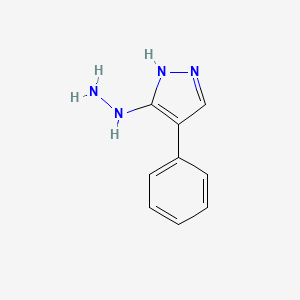
5-Hydrazinyl-4-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-4-phenyl-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 3-Hydrazinyl-4-phenyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, a hydrazinyl group at position 3, and a phenyl group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-4-phenyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of phenylhydrazine with 1,3-diketones under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of hydrazones, which can be cyclized to form pyrazoles in the presence of catalysts such as copper or palladium .
Industrial Production Methods: Industrial production of 3-Hydrazinyl-4-phenyl-1H-pyrazole typically involves scalable and efficient synthetic routes. One-pot multicomponent reactions, which combine aldehydes, hydrazines, and other reagents, are often employed due to their simplicity and high yields . Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydrazinyl-4-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of hydrazones or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions
Major Products: The major products formed from these reactions include substituted pyrazoles, hydrazones, and other derivatives with modified functional groups .
Applications De Recherche Scientifique
Chemistry: 3-Hydrazinyl-4-phenyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways. It has shown promise in inhibiting specific enzymes involved in disease processes .
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, 3-Hydrazinyl-4-phenyl-1H-pyrazole is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of 3-Hydrazinyl-4-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This compound has been shown to interfere with cellular pathways by modulating enzyme activity and affecting signal transduction .
Comparaison Avec Des Composés Similaires
- 3-Phenyl-1H-pyrazole-4-carboxylic acid
- 1-Phenyl-3-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-pyrazole-4-carbaldehyde
- 4-(4-bromophenyl)-2-((Z)-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-3-phenyl-2,3-dihydrothiazole
Uniqueness: 3-Hydrazinyl-4-phenyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity. This differentiates it from other pyrazole derivatives that may lack this functional group .
Propriétés
Numéro CAS |
89569-40-4 |
|---|---|
Formule moléculaire |
C9H10N4 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(4-phenyl-1H-pyrazol-5-yl)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H,10H2,(H2,11,12,13) |
Clé InChI |
YPRVSXYHVKBTIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NN=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


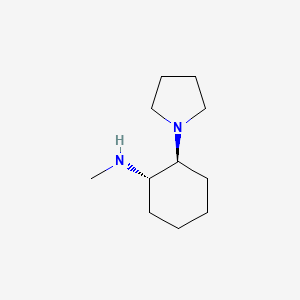
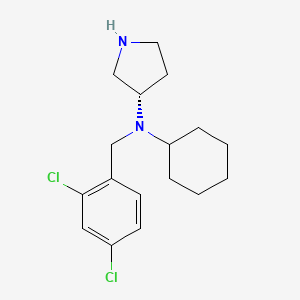
![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)
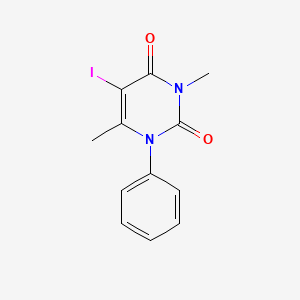
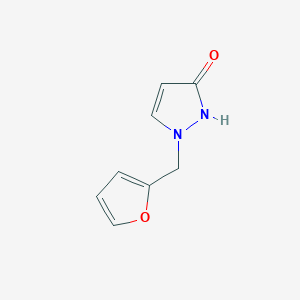
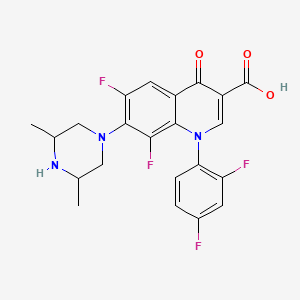

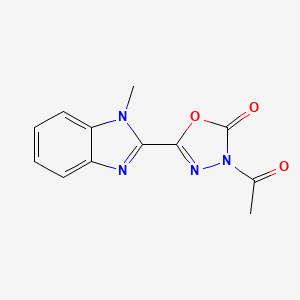
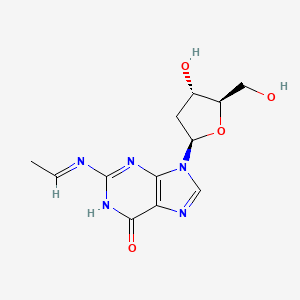

![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-](/img/structure/B12910981.png)

![4-Chloro-5-({[(4-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910994.png)
![7-[(4-Methoxyphenyl)methyl]-5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12910995.png)
